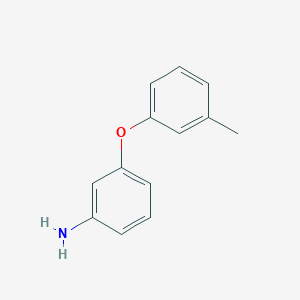

3-(3-Methylphenoxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-4-2-6-12(8-10)15-13-7-3-5-11(14)9-13/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHARMNTKNAABO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612007 | |

| Record name | 3-(3-Methylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116289-59-9 | |

| Record name | 3-(3-Methylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116289-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 3 3 Methylphenoxy Aniline

Reactions at the Amine Functionality

The primary amino group (-NH₂) on the aniline (B41778) ring is a key site of reactivity, functioning as a potent nucleophile and a base. This allows for a variety of substitution and condensation reactions.

Primary aromatic amines like 3-(3-Methylphenoxy)aniline readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases, also known as imines or azomethines. wikipedia.orggsconlinepress.com This reaction is typically catalyzed by either an acid or a base, or promoted by heat, and proceeds through a two-step mechanism. gsconlinepress.comeijppr.com The first step involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. eijppr.com This is followed by the elimination of a water molecule to yield the final imine product. eijppr.com

The general reaction can be represented as: Ar-NH₂ + R-CHO ⇌ Ar-N=CH-R + H₂O

These reactions are significant as Schiff bases are widely used as intermediates in the synthesis of various biologically active compounds and as ligands in coordination chemistry. gsconlinepress.comadvancechemjournal.comresearchgate.net

Table 1: Schiff Base Formation from this compound

| Reactant 1 | Reactant 2 | Conditions | Product Class |

|---|---|---|---|

| This compound | Aromatic or Aliphatic Aldehyde | Acid/Base Catalyst, Heat | Aromatic Schiff Base (Anil) |

The nucleophilic nature of the amine group allows for its conversion into a wide array of N-substituted derivatives, most notably amides. Amide synthesis is commonly achieved through acylation reactions with acid chlorides or acid anhydrides. tifr.res.in A classic method for this transformation is the Schotten-Baumann reaction, which involves treating the amine with an acid chloride in the presence of a base (like aqueous sodium hydroxide) at low temperatures. tifr.res.in The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the formation of the amide product. tifr.res.in

For example, the reaction of this compound with acetyl chloride would yield N-(3-(3-methylphenoxy)phenyl)acetamide. Due to the high reactivity of acid chlorides, these reactions are often exothermic.

Beyond simple acylation, the amine can undergo alkylation, typically via nucleophilic substitution with alkyl halides, although polyalkylation can be a common side reaction. mnstate.edu

Table 2: Representative Amide Syntheses from this compound

| Acylating Agent | Conditions | Product |

|---|---|---|

| Acetyl Chloride | Base (e.g., Pyridine, NaOH), Room Temp | N-(3-(3-methylphenoxy)phenyl)acetamide |

| Benzoyl Chloride | Base (e.g., NaOH), Low Temp (Schotten-Baumann) | N-(3-(3-methylphenoxy)phenyl)benzamide |

Anilines can participate in oxidative coupling reactions to form new C-N or N-N bonds. The coupling of anilines with phenols, specifically, can be achieved using mild oxidants like potassium ferricyanide (B76249) [Fe(CN)₆]³⁻. chemrxiv.org This method facilitates the formation of a C-N bond between the aniline nitrogen and an activated position on the phenol (B47542) ring, proving effective for bioconjugation applications. chemrxiv.org

Metal-catalyzed oxidative coupling is another important pathway. For instance, copper(I) catalysts have been shown to be highly efficient in the oxidative coupling of anilines to form azo compounds under mild conditions. nih.gov While direct coupling with phenols is a specific subset, the general reactivity of anilines towards oxidation and subsequent coupling is well-established. nih.govrsc.org These reactions often proceed through single-electron transfer (SET) mechanisms, particularly when using transition metal oxide catalysts. rsc.org

Reactions Involving the Aryl Ether Linkage

The diaryl ether bond (C-O-C) is generally stable, but its cleavage is a key step in the degradation of complex aromatic structures like lignin (B12514952), for which phenoxy-aniline compounds can serve as models. rsc.org

The cleavage of the aryl ether linkage in molecules like this compound is a challenging but achievable transformation. This reaction is central to breaking down complex polymers such as lignin into valuable aromatic monomers. rsc.orgnih.gov Research on lignin model compounds demonstrates that this bond can be broken using various catalytic systems.

One effective strategy involves using a combination of a Lewis acid and a hydrogenation metal. rsc.org For example, a synergistic Co-Zn catalyst system can facilitate the hydrogenolysis of aryl-ether linkages. rsc.org Transition metals from groups 9 and 10, such as Nickel (Ni), Palladium (Pd), Platinum (Pt), and Rhodium (Rh), have also been studied for their ability to activate and cleave C-O bonds in aryl ethers. researchgate.net Studies show that Ni(0) and Rh(I) complexes are capable of selectively cleaving the strong aryl C-O bond. researchgate.net

Reactions on the Aromatic Rings

The this compound molecule possesses two aromatic rings, both of which are susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the nature of the substituents on each ring. chemistrysteps.comrutgers.edu

The aniline ring contains the powerful activating amino group (-NH₂), which is an ortho-, para-director. chemistrysteps.comlibretexts.org This makes the positions ortho and para to the amine (positions 2-, 4-, and 6-) highly susceptible to electrophilic attack. The activation is so strong that reactions like bromination can be difficult to control, often leading to polysubstituted products. libretexts.orglibretexts.org To achieve monosubstitution, the activating effect of the amine is often attenuated by converting it to an amide (e.g., acetanilide) before carrying out the substitution. libretexts.orglibretexts.org It is also important to note that Friedel-Crafts reactions typically fail with anilines because the basic amino group complexes with the Lewis acid catalyst. libretexts.orglibretexts.org

The second ring, the 3-methylphenoxy group, contains two substituents: an ether linkage (-OAr) and a methyl group (-CH₃). Both are activating, ortho-, para-directing groups. rutgers.edu The ether oxygen is a strong activator, while the methyl group is a weaker activator. Their combined influence directs incoming electrophiles to the positions ortho and para to the ether linkage and the methyl group.

Table 3: Predicted Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Ring Targeted | Predicted Outcome |

|---|---|---|---|

| Bromination | Br₂/H₂O | Aniline Ring | Rapid formation of polybrominated product due to high activation by -NH₂ group. libretexts.org |

| Nitration | HNO₃/H₂SO₄ | Aniline Ring | Formation of meta-nitro product due to protonation of the -NH₂ group to -NH₃⁺ under strong acid conditions. chemistrysteps.com |

| Acylation (via amide) | 1. Acetic Anhydride2. Acyl Chloride/AlCl₃3. H₂O, H⁺/OH⁻ | Aniline Ring | Acylation at the para-position relative to the amide group. libretexts.org |

Electrophilic Aromatic Substitution

The amino group (-NH₂) is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). chemistrysteps.com This strong directing effect means that incoming electrophiles will preferentially add to the positions ortho and para to the amino group on the aniline ring. Therefore, reactions such as nitration, halogenation, and sulfonation are expected to yield primarily 2- and 4-substituted-5-(3-methylphenoxy)aniline derivatives.

The high reactivity of the aniline ring, conferred by the amino group, often necessitates protective measures to prevent polysubstitution or oxidation. smolecule.com For instance, the amino group can be acylated to form an amide, which moderates its activating effect and allows for more controlled substitution. The phenoxy ring is less activated and generally does not participate in EAS reactions under conditions tailored for the aniline ring.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagent | Expected Major Products |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-5-(3-methylphenoxy)aniline, 4-Nitro-5-(3-methylphenoxy)aniline |

| Bromination | Br₂/CH₃COOH | 2-Bromo-5-(3-methylphenoxy)aniline, 4-Bromo-5-(3-methylphenoxy)aniline |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-4-(3-methylphenoxy)benzenesulfonic acid |

This table represents predicted outcomes based on general principles of electrophilic aromatic substitution on substituted anilines. chemistrysteps.com

Functionalization via Cross-Coupling at Aryl Halide Intermediates

Modern synthetic chemistry heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, this typically involves its conversion to an aryl halide intermediate, which can then participate in reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings. nih.gov

For example, a halogenated derivative, such as 3-bromo-5-(3-methylphenoxy)aniline, can be synthesized and subsequently used in a Suzuki-Miyaura reaction. This palladium-catalyzed reaction couples the aryl halide with an organoboron compound (e.g., an arylboronic acid) to form a new C-C bond. nih.govyork.ac.uk This strategy allows for the introduction of a wide variety of aryl or vinyl substituents onto the aniline core.

Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds. While this compound itself can act as the amine component, its halogenated derivatives can react with other amines to create more complex diarylamine structures. The development of these cross-coupling methods for unprotected anilines is an area of significant research, aiming to avoid protection-deprotection steps. nih.gov

Table 2: Example Cross-Coupling Reaction

| Reaction Name | Starting Material | Coupling Partner | Catalyst/Base | Product Type |

| Suzuki-Miyaura | 3-Bromo-5-(3-methylphenoxy)aniline | Arylboronic acid | Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | Biaryl aniline derivative |

| Buchwald-Hartwig | 3-Bromo-5-(3-methylphenoxy)aniline | Alkyl- or Arylamine | Pd catalyst, Base | N-substituted diarylamine |

This table illustrates potential applications of cross-coupling reactions based on established methodologies for substituted anilines. nih.govmdpi.comresearchgate.net

Cyclization Reactions Leading to Heterocyclic Systems

The aniline functionality in this compound serves as a crucial starting point for building a variety of nitrogen-containing heterocyclic rings, which are prominent scaffolds in medicinal chemistry.

Synthesis of Quinazolinone and Quinoxalindione Derivatives

Quinazolinones are bicyclic heterocycles that can be synthesized from aniline precursors. A common method involves the reaction of an anthranilic acid derivative with an amine. Alternatively, 2-aminobenzamides, which can be prepared from anilines, react with aldehydes or other C1 sources to form the quinazolinone ring system. arkat-usa.orgmdpi.com Starting with this compound, a multi-step sequence involving ortho-functionalization followed by cyclization can yield the corresponding quinazolinone derivative.

The synthesis of quinoxalin-2,3-dione derivatives can also be achieved from aniline precursors. nih.govresearchgate.net A typical pathway involves the nitration of the aniline, followed by reduction to a diamine. For instance, nitration of an N-protected this compound, followed by reduction, would yield a 1,2-diamino intermediate. This diamine can then undergo cyclization with oxalic acid or its derivatives to form the quinoxalin-2,3-dione ring. researchgate.netnih.govimist.ma

Formation of Phenoxazine Derivatives

Phenoxazines are tricyclic systems containing an oxazine (B8389632) ring fused to two benzene (B151609) rings. Their synthesis can be accomplished via intramolecular cyclization of appropriately substituted diaryl ethers. acs.org Starting from this compound, one potential route involves the introduction of a hydroxyl group ortho to the amino group and a suitable leaving group on the other ring, followed by a palladium-catalyzed or base-mediated intramolecular cyclization to close the oxazine ring. acs.orgamazonaws.com Another approach is the condensation of an ortho-aminophenol with a quinone, a reaction where a derivative of this compound could serve as the aminophenol component after appropriate functionalization. beilstein-journals.orgnih.gov

Construction of Thiazolidinone Derivatives

Thiazolidinones are five-membered sulfur- and nitrogen-containing heterocycles. hilarispublisher.com A widely used method for their synthesis is the one-pot reaction of an amine, an aldehyde, and a mercapto-acid like thioglycolic acid. nih.gov In this sequence, this compound would first react with an aldehyde to form a Schiff base (imine). Subsequent reaction of the imine with thioglycolic acid leads to the formation of the 4-thiazolidinone (B1220212) ring. uokerbala.edu.iq This versatile reaction allows for diversity at two positions of the final heterocycle by varying the aldehyde and the aniline starting material. hilarispublisher.com

Table 3: General Synthesis of Thiazolidinones from this compound

| Step | Reactants | Intermediate/Product |

| 1 | This compound + Aromatic Aldehyde (Ar-CHO) | Schiff Base (Imine) |

| 2 | Schiff Base + Thioglycolic Acid | 2-Aryl-3-(3-(3-methylphenoxy)phenyl)thiazolidin-4-one |

This table outlines the established multi-component reaction for thiazolidinone synthesis. nih.govuokerbala.edu.iq

Pyrazole (B372694) Derivative Synthesis from Aniline Precursors

The synthesis of pyrazoles, five-membered rings with two adjacent nitrogen atoms, from an aniline precursor is typically a multi-step process. A common strategy involves the conversion of the aniline into a hydrazine (B178648) derivative. nih.gov This can be achieved by diazotization of the aniline followed by reduction. The resulting hydrazine can then be condensed with a 1,3-dicarbonyl compound or a related species to form the pyrazole ring. nih.gov

An alternative route involves the reaction of an aniline with an isothiocyanate, followed by condensation with hydrazine. mdpi.com For example, this compound could be converted to an isothiocyanate, which then serves as an intermediate for building the pyrazole scaffold. farmaciajournal.com These methods provide access to a wide array of substituted pyrazoles. mdpi.comclockss.org

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

The FT-IR spectrum of 3-(3-Methylphenoxy)aniline is characterized by absorption bands corresponding to the specific vibrational modes of its functional groups. The primary amine (NH₂) group typically exhibits two distinct bands in the region of 3500-3300 cm⁻¹ corresponding to asymmetric and symmetric N-H stretching vibrations. Aromatic C-H stretching vibrations are observed as a series of weaker bands above 3000 cm⁻¹. The presence of the diaryl ether linkage is confirmed by strong asymmetric C-O-C stretching vibrations, generally found in the 1260-1200 cm⁻¹ region, and a symmetric stretching band around 1050-1020 cm⁻¹. The methyl group gives rise to characteristic C-H stretching and bending vibrations. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ range, providing information about the substitution pattern of the benzene (B151609) rings.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3435 | Medium | N-H Asymmetric Stretching |

| ~3355 | Medium | N-H Symmetric Stretching |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretching |

| 2960-2850 | Medium-Weak | Methyl C-H Stretching |

| ~1620 | Strong | N-H Bending (Scissoring) |

| 1600-1450 | Strong-Medium | Aromatic C=C Ring Stretching |

| ~1490 | Strong | C-N Stretching |

| ~1240 | Strong | Asymmetric C-O-C Stretching (Aryl Ether) |

| ~1160 | Medium | In-plane Aromatic C-H Bending |

Note: The values presented are based on characteristic frequencies for aniline (B41778), aryl ether, and m-cresol (B1676322) derivatives and represent expected approximate positions.

FT-Raman spectroscopy provides complementary information to FT-IR. In general, vibrations that involve a significant change in polarizability, such as C-C and C=C stretching of the aromatic rings, produce strong signals in the Raman spectrum. In contrast, the N-H and C-O stretching bands, which are prominent in the IR spectrum, are typically weaker in the Raman spectrum. The symmetric "ring breathing" vibration of the benzene rings, often observed near 1000 cm⁻¹, is usually a strong and characteristic band in the Raman spectrum of aromatic compounds. The C-H stretching vibrations of the methyl group and the aromatic rings are also readily observed.

Table 2: Predicted FT-Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3100-3000 | Strong | Aromatic C-H Stretching |

| 2960-2850 | Medium | Methyl C-H Stretching |

| 1600-1580 | Very Strong | Aromatic C=C Ring Stretching |

| ~1280 | Medium | Aromatic Ring Vibration |

Note: The data is predicted based on the analysis of structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the methyl protons, the amine protons, and the eight aromatic protons. The methyl group protons would appear as a sharp singlet, typically in the upfield region around 2.3 ppm. The amine (NH₂) protons would also likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The eight aromatic protons on the two benzene rings would resonate in the downfield region (typically 6.5-7.5 ppm), exhibiting complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The specific chemical shifts and coupling constants depend on the electronic effects of the amino and phenoxy substituents on their respective rings.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~2.3 | Singlet | 3H | -CH₃ |

| ~3.7 | Broad Singlet | 2H | -NH₂ |

Note: These are predicted values based on the analysis of analogous compounds such as 3-phenoxyaniline (B129670) and m-toluidine (B57737) derivatives. The exact chemical shifts and multiplicities of the aromatic protons would require full spectral analysis.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of 13 distinct signals are expected, corresponding to the 13 carbon atoms in the structure (assuming no accidental equivalence). The methyl carbon is expected to appear at the highest field (lowest ppm value), typically around 21-22 ppm. The twelve aromatic carbons will resonate in the downfield region from approximately 105 to 160 ppm. The carbons directly attached to the oxygen and nitrogen atoms (C-O and C-N) are significantly deshielded and appear at the lower end of this range. The specific chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on each aromatic ring.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~21.5 | -CH₃ |

| 105 - 160 | 12 Aromatic Carbons |

| (~158) | Ar C-O (Ether) |

Note: Chemical shifts are predicted based on additivity rules and data from analogous structures like 3-phenoxyaniline and m-cresol. The peaks in the aromatic region require specific assignment through advanced NMR techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₃H₁₃NO), the molecular weight is 199.25 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 199. Due to the presence of a single nitrogen atom, this molecular ion peak corresponds to an odd mass, consistent with the nitrogen rule.

The fragmentation pattern is dictated by the structure, particularly the ether linkage, which is a common site for cleavage. Key fragmentation pathways would likely involve the cleavage of the C-O ether bonds. This can lead to fragments corresponding to the tolyloxy radical and the aminophenyl cation, or the aminophenyl radical and the tolyloxy cation. Subsequent fragmentation of the aniline moiety can involve the loss of small neutral molecules like HCN (27 u) or H₂CN (28 u).

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Ion Structure/Fragment |

|---|---|

| 199 | [C₁₃H₁₃NO]⁺ (Molecular Ion, M⁺) |

| 108 | [C₇H₈O]⁺ (from cleavage of C-O bond) |

| 92 | [C₆H₆N]⁺ (from cleavage of C-O bond) |

| 77 | [C₆H₅]⁺ (Phenyl cation from further fragmentation) |

Note: Fragmentation patterns are predicted based on the principles of mass spectrometry and observed patterns for related aryl ethers and anilines.

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray diffraction is a premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, single-crystal XRD analysis would provide definitive information on its molecular conformation, including bond lengths, bond angles, and torsion angles, as well as details about its packing in the crystal lattice.

Although a crystal structure for this compound has not been published, analysis of related phenoxy aniline derivatives, such as 4-Nitro-2-phenoxyaniline, provides insight into the type of data that would be obtained. iucr.org Such an analysis reveals the crystal system, space group, and unit cell dimensions. For instance, the analysis of 4-Nitro-2-phenoxyaniline showed it crystallizes in the monoclinic system with the space group P 21/c. iucr.org The study also determined the dihedral angle between the two aromatic rings, a key conformational parameter for phenoxy aniline structures. iucr.org

Similarly, powder XRD studies on substituted anilines like o-chloroaniline and m-chloroaniline have been used to determine their crystal systems and unit cell parameters. cambridge.org These studies confirm that such derivatives often crystallize in orthorhombic or monoclinic systems. cambridge.org An XRD analysis of this compound would be expected to yield similar fundamental crystallographic data, which is crucial for understanding its solid-state properties and intermolecular interactions, such as hydrogen bonding involving the amine group.

Table 1: Illustrative Crystallographic Data for a Related Compound (4-Nitro-2-phenoxyaniline) Data sourced from a study on 4-Nitro-2-phenoxyaniline, presented here for exemplary purposes. iucr.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| Unit Cell Dimensions | a = 10.4100 (12) Åb = 15.6570 (18) Åc = 6.9600 (17) Åβ = 103.406 (4)° |

| Volume (V) | 1103.5 (3) ų |

| Molecules per Unit Cell (Z) | 4 |

| Dihedral Angle (aromatic rings) | 71.40 (12)° |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of an aniline derivative is characterized by absorption bands arising from π → π* transitions within the benzene ring. The spectrum of aniline itself typically displays two main absorption bands, often referred to as the B-band and the C-band, which are derived from the electronic transitions of the benzene chromophore and are sensitive to substitution. cdnsciencepub.com

For this compound, the spectrum would be influenced by the electronic effects of both the amino (-NH₂) group and the m-methylphenoxy group. The amino group, a strong electron-donating group, typically causes a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. cdnsciencepub.com The position of the substituents also plays a crucial role. In meta-substituted anilines, the aniline B-band is readily discernible. cdnsciencepub.com

Studies on various substituted anilines show that the absorption maxima (λmax) are sensitive to both the substituent and the solvent. cdnsciencepub.com For example, aniline in cyclohexane (B81311) exhibits its B-band at approximately 285 nm. cdnsciencepub.com The introduction of a methyl group at the meta position, as in m-methylaniline, would be expected to have a minor effect on the position of this band. The larger m-methylphenoxy substituent would likewise modulate the electronic transitions, leading to a unique absorption profile that could be used for quantitative analysis and for studying its electronic structure. The characteristic absorption peaks for aniline are around 230 nm and 280 nm. researchgate.net

Table 2: Typical UV-Vis Absorption Maxima for Aniline and a Related Compound in Cyclohexane Data presented to illustrate the typical absorption regions for substituted anilines. cdnsciencepub.com

| Compound | B-Band λₘₐₓ (nm) | C-Band λₘₐₓ (nm) |

| Aniline | 285 | 234 |

| m-Methylaniline | 288 | 237 |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic states of the atoms within a material. For this compound, XPS would provide a quantitative analysis of the carbon, nitrogen, and oxygen present in the molecule.

High-resolution scans of the C 1s, N 1s, and O 1s core levels would offer detailed information about the chemical environment of each element.

C 1s Spectrum : The C 1s spectrum would be complex, with distinct peaks corresponding to the different types of carbon atoms: aromatic C-C/C-H bonds, C-N bonds of the aniline ring, and C-O bonds of the ether linkage. The binding energies for C-C are typically found around 284.5-285.0 eV, while C-N and C-O bonds appear at higher binding energies, approximately 286.0 eV and 287.0 eV, respectively. d-nb.info

N 1s Spectrum : The N 1s spectrum is particularly informative for aniline derivatives. It can distinguish between neutral amine nitrogen (-NH₂) and protonated amine nitrogen (-NH₃⁺), which would appear at a higher binding energy. semanticscholar.org In a neutral state, the amine N 1s peak is typically observed around 399-400 eV. researchgate.net This allows for the assessment of the protonation state of the molecule.

O 1s Spectrum : The O 1s spectrum would show a single primary peak corresponding to the ether (C-O-C) linkage, typically found in the range of 532-534 eV. d-nb.info

By analyzing the binding energies and relative intensities of these peaks, a detailed picture of the surface chemistry of this compound can be constructed. While specific data for this molecule is unavailable, studies on polyaniline provide a well-established reference for the binding energies of the core atoms in an aniline-based structure. semanticscholar.orgacs.org

Table 3: Illustrative XPS Binding Energies for Core Levels in an Aniline-like Chemical Environment Data based on studies of polyaniline and other amine-functionalized surfaces, presented for exemplary purposes. d-nb.infosemanticscholar.org

| Core Level | Chemical State | Typical Binding Energy (eV) |

| C 1s | C-C, C-H | ~285.0 |

| C-N | ~286.0 | |

| C-O | ~287.0 | |

| N 1s | Amine (-NH₂) | ~399.4 |

| Protonated Amine (-NH₃⁺) | ~401.1 - 401.8 | |

| O 1s | Ether (C-O-C) | ~532.0 - 533.9 |

Lack of Specific Research Data Precludes Article Generation on "this compound"

A comprehensive search of scientific literature and databases has revealed a significant lack of specific computational and theoretical research focused solely on the chemical compound This compound . Despite the existence of extensive computational studies on related aniline derivatives and substituted diphenyl ethers, no dedicated papers containing the specific data required to fulfill the requested article outline for this compound could be located.

The user's request specified a detailed article structure, including sections on Density Functional Theory (DFT) calculations, molecular geometry optimization, HOMO-LUMO energy gaps, Natural Bond Orbital (NBO) analysis, vibrational frequency predictions, mechanistic elucidation, and theoretical predictions of reactivity. Generating a scientifically accurate and informative article on these topics requires access to published research that has performed these specific analyses on the target molecule.

While general methodologies for these computational studies are well-established and have been applied to a wide range of similar molecules, such as halogenated anilines, methyl-anilines, and other phenoxy aniline isomers, the specific results—including data for tables on bond lengths, bond angles, electronic properties, and vibrational modes—are unique to each compound and must be determined through dedicated research.

Without such specific studies on this compound, the creation of the requested article with the required level of detail, data tables, and in-depth research findings is not possible. Proceeding would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy and integrity. Therefore, until such research is published, a detailed article on the computational chemistry of this compound as outlined cannot be generated.

Molecular Docking Studies in Academic Contexts (e.g., ligand-protein interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug discovery and molecular biology to understand the interaction between a ligand and its protein target. The process involves predicting the binding mode and affinity of the ligand, which is characterized by scoring functions that estimate the strength of the interaction.

A comprehensive review of academic literature and computational chemistry databases was conducted to identify molecular docking studies specifically involving this compound. Despite extensive searches, no specific scholarly articles or publicly available research data detailing the molecular docking of this compound with any protein targets were found.

While computational studies, including molecular docking, are common for aniline and phenoxy aniline derivatives in various therapeutic contexts, such as anticancer and antimicrobial agent development, research focusing explicitly on the ligand-protein interactions of the parent compound this compound does not appear to be available in the reviewed scientific literature.

Therefore, no data on its binding affinities, specific protein targets, or key interacting residues can be provided. The absence of such studies indicates a potential area for future computational research to explore the potential biological targets and interaction profile of this compound.

Role as a Key Synthetic Intermediate and Building Block

Aniline and its derivatives are fundamental building blocks in organic chemistry, valued for their role in constructing a wide array of more complex molecules. The presence of the amino group on the aromatic ring facilitates numerous reactions, making these compounds indispensable in the synthesis of pharmaceuticals, agrochemicals, and dyes. This compound, with its distinct phenoxy and methyl substitutions, offers a unique scaffold for creating specialized chemical structures.

The utility of aniline derivatives in multi-step syntheses is well-documented. They can undergo reactions such as diazotization, acylation, and alkylation, allowing for the introduction of diverse functional groups. The specific structure of this compound, featuring both an ether linkage and a methyl group, provides steric and electronic properties that can be exploited to direct synthetic outcomes and impart specific characteristics to the final products.

As a precursor, this compound serves as a foundational component for building larger, more intricate molecular architectures. The amine functional group is a primary site for reactions that form new carbon-nitrogen bonds, a crucial step in the synthesis of many biologically active compounds and functional materials. nih.gov For instance, anilines are common starting materials in multicomponent reactions, which allow for the efficient assembly of complex products in a single step. nih.gov

While specific research detailing the use of this compound as a precursor for named complex molecules is not widely available in public literature, its structural motifs are found in various patented compounds and research chemicals. Its role can be inferred from the established reactivity of phenoxyanilines in creating molecules with applications ranging from potential therapeutics to materials for electronics. The synthesis of substituted anilines is a critical area of research, aimed at creating novel building blocks for drug discovery and materials science. researchgate.net

Development of Polymeric Materials

The bifunctional nature of aromatic amines like this compound (assuming it is part of a diamine structure) makes them ideal monomers for polymerization reactions. The incorporation of the flexible ether linkage and the meta-substituted pattern from the this compound moiety can significantly influence the properties of the resulting polymers, such as solubility, thermal stability, and processability.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. They are typically synthesized via a two-step process involving the reaction of a diamine with a tetracarboxylic dianhydride. The first step produces a soluble poly(amic acid) precursor, which is then chemically or thermally converted into the final, insoluble polyimide. titech.ac.jpcore.ac.uk

The properties of polyimides can be tailored by carefully selecting the diamine and dianhydride monomers. researchgate.netmdpi.com The use of diamines containing flexible ether linkages and meta-catenation, such as those structurally related to this compound, is a common strategy to enhance solubility and lower the glass transition temperature (Tg) of the resulting polyimides without significantly compromising their thermal stability. titech.ac.jp This improved processability makes them suitable for applications in microelectronics, aerospace, and as gas separation membranes. core.ac.uknih.gov

While specific data for polyimides derived from a diamine analogue of this compound are not detailed in the literature, the properties of polyimides synthesized from structurally similar aminophenoxy diamines provide insight into the expected performance.

Table 1: Illustrative Mechanical and Thermal Properties of Polyimides from an Analogous Diamine (l,3‐Bis(3‐aminophenoxy‐4'‐benzoyl)benzene) This table presents data for polyimides made from a different, but structurally relevant, diamine to illustrate the typical properties of polyimides containing aminophenoxy moieties.

| Dianhydride Used | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td, °C) |

| s-BPDA | 133 | 8.8 | 211 | 557 |

| BTDA | 108 | 12.1 | 205 | 552 |

| ODPA | 105 | 11.2 | 188 | 540 |

| PMDA | 118 | 167.9 | 220 | 545 |

| BPADA | 110 | 9.9 | 181 | 531 |

Data sourced from a study on polyimides based on l,3‐Bis(3‐aminophenoxy‐4'‐benzoyl)benzene. titech.ac.jp

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. rroij.com However, pure PANI often suffers from poor processability because of its insolubility in common solvents. A successful strategy to overcome this limitation is the copolymerization of aniline with substituted aniline derivatives. rroij.com

By incorporating a comonomer such as this compound into the polymer chain, the resulting copolymer can exhibit modified properties. The bulky methylphenoxy group would likely disrupt the interchain packing, thereby reducing crystallinity and enhancing solubility in organic solvents. researchgate.net This improvement in processability, however, often comes at the cost of reduced electrical conductivity, as the substituent can interfere with the π-conjugation along the polymer backbone. rroij.comjmest.org

The synthesis is typically carried out via chemical oxidative polymerization, using an oxidant like ammonium (B1175870) persulfate in an acidic medium. researchgate.netconicet.gov.ar The final properties of the poly(aniline-co-3-(3-methylphenoxy)aniline) would depend on the molar ratio of the two monomers in the feed.

Table 2: Comparison of Properties of Polyaniline and its Copolymers with Substituted Anilines This table provides a general comparison based on findings for various aniline copolymers, illustrating the expected trends for a copolymer involving this compound.

| Polymer | Expected Solubility | Expected Conductivity | Key Feature from Comonomer |

| Polyaniline (PANI) | Low | High | - |

| Poly(aniline-co-2-methyl aniline) | Increased | Decreased | Steric hindrance from methyl group improves solubility. rroij.com |

| Poly(aniline-co-3-aminophenol) | Increased | Decreased | Hydroxyl group improves solubility and provides reactive sites. researchgate.net |

| Poly(aniline-co-m-chloroaniline) | Increased | Decreased | Chloro-substituent alters electronic properties and solubility. conicet.gov.ar |

| Poly(aniline-co-3-(3-methylphenoxy)aniline) (Hypothetical) | High | Low to Moderate | Bulky, flexible phenoxy group expected to significantly enhance solubility. |

Design of Functional Molecular Scaffolds

A thorough review of scientific literature and chemical databases did not yield any information connecting this compound to the design or development of Ubiquitin Binding Scaffolds (UBS). Research in this area is highly specific, and the use of this particular compound for such applications has not been reported in publicly accessible documents.

Investigation in Optoelectronic Material Development (e.g., Nonlinear Optical Materials)

The field of optoelectronics has shown significant interest in organic molecules due to their potential for large nonlinear optical (NLO) responses, fast switching times, and the ability to be chemically modified to tune their properties. mdpi.comdtic.mildtic.mil Aniline and its derivatives are a cornerstone in the molecular engineering of NLO materials, particularly for second and third-order applications. researchgate.netmq.edu.au These applications include technologies like optical data communication, signal processing, and optical switches. frontiersin.org

The fundamental design principle for many organic NLO materials is the creation of a molecule with a π-conjugated system flanked by an electron donor (D) and an electron acceptor (A) group (a D-π-A architecture). frontiersin.org This arrangement facilitates intramolecular charge transfer upon excitation by a light source, which is a key factor for high NLO activity. The amino group (-NH₂) in aniline is a strong electron donor, making the aniline scaffold an excellent building block for these systems. mq.edu.au

While direct research on this compound for NLO applications is not extensively documented in publicly available literature, its structural features suggest it as a candidate for investigation. The molecule possesses the essential electron-donating aniline group. The phenoxy moiety can be considered part of the π-conjugated system, which could be further functionalized with electron-acceptor groups to create the necessary D-π-A structure. Theoretical and experimental studies on substituted anilines have demonstrated that modifications to the molecular structure significantly impact the NLO properties. mq.edu.au Factors such as the strength of the donor/acceptor groups, the length of the π-conjugation bridge, and the introduction of other substituents can be used to optimize the first-order hyperpolarizability (β), a measure of a molecule's second-order NLO response. researchgate.netmq.edu.au For instance, studies on halogenated aniline oligomers have shown that the introduction of different substituents can enhance hyperpolarizability values, making them promising for NLO device manufacturing. researchgate.net

Table 1: Key Structural Features of Aniline Derivatives Influencing NLO Properties

| Feature | Role in NLO Properties | Example of Modification |

|---|---|---|

| Electron Donor Group | Initiates intramolecular charge transfer. The amino group (-NH₂) is a common and effective donor. | Alkylation of the amine (e.g., -N(CH₃)₂) to increase donor strength. |

| π-Conjugated System | Acts as a bridge for electron transfer between the donor and acceptor. | Extending the conjugation length with moieties like vinyl or azo groups. |

| Electron Acceptor Group | Creates the necessary electronic asymmetry for a strong NLO response. | Introduction of groups like nitro (-NO₂), cyano (-CN), or dicyanovinylene. mq.edu.aufrontiersin.org |

| Additional Substituents | Can modify the electronic properties and physical characteristics (e.g., solubility, crystal packing). | Introduction of methoxy, methyl, or halogen groups on the aromatic rings. mq.edu.au |

The investigation of compounds like this compound would involve synthesizing derivatives with strong acceptor groups and characterizing their NLO properties using techniques such as the Z-scan method for third-order effects or Kurtz-Perry powder technique for second-harmonic generation (SHG). mdpi.com Computational studies using methods like Density Functional Theory (DFT) are also crucial for predicting hyperpolarizability and guiding synthetic efforts. frontiersin.org

Precursors for Dyes and Pigments (from a synthesis perspective)

Aniline and its derivatives are foundational to the synthetic dye industry, which began with William Henry Perkin's discovery of mauveine in 1856. printwiki.orgscienceandindustrymuseum.org.ukpysanky.info The most significant class of dyes synthesized from anilines are the azo dyes, which account for a substantial portion of all commercial colorants. nih.gov These dyes are characterized by the presence of one or more azo groups (-N=N-), which act as the chromophore responsible for the color of the compound. primescholars.com

The synthesis of azo dyes from a primary aromatic amine like this compound follows a well-established two-step reaction pathway:

Diazotization : The primary amino group of the aniline derivative is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂) at low temperatures (0–5 °C). science-revision.co.uk The nitrous acid is unstable and is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl). science-revision.co.ukunb.ca The resulting diazonium salt is highly reactive and is generally used immediately in the next step. nih.gov

Azo Coupling : The diazonium salt, acting as an electrophile, reacts with a coupling component in an electrophilic aromatic substitution reaction. nih.govscience-revision.co.uk The coupling component is an electron-rich aromatic compound, such as a phenol (B47542), a naphthol, or another aniline derivative. nih.gov The position of the coupling on the partner molecule is directed by the activating groups present. This reaction forms the stable azo bridge and creates the final dye molecule.

Table 2: General Synthesis Scheme for Azo Dyes from this compound

| Step | Reaction Name | Reactants | Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Diazotization | This compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0–5 °C, Aqueous solution | 3-(3-Methylphenoxy)benzenediazonium chloride |

| 2 | Azo Coupling | 3-(3-Methylphenoxy)benzenediazonium chloride, Coupling Component (e.g., Phenol, N,N-dimethylaniline) | Low temperature, pH control | Azo Dye |

Isomeric Comparison

Comparative Overview of Isomer Synthesis and Reactivity

The synthesis of each isomer would follow similar synthetic strategies, such as the Ullmann condensation or Buchwald-Hartwig amination, but the choice of starting materials would be different for each. For example, the synthesis of 2-(3-methylphenoxy)aniline (B1607781) would require 2-aminophenol (B121084) or 2-haloaniline derivatives, while the synthesis of the 4-isomer would utilize the corresponding para-substituted precursors. The reactivity of the amine group in each isomer could also differ due to steric hindrance and electronic effects imposed by the differently positioned methylphenoxy group.

Conclusion

3-(3-Methylphenoxy)aniline represents an intriguing yet underexplored member of the phenoxyaniline (B8288346) family. Its combination of a stable aryl ether linkage and a reactive aromatic amine functionality makes it a compound of interest for further investigation in polymer science, medicinal chemistry, and materials science. While specific data for this particular isomer is sparse, the established chemistry of its constituent functional groups and the known applications of related compounds provide a strong foundation for future research into its synthesis, properties, and potential applications. A deeper understanding of the structure-property relationships among the methylphenoxyaniline isomers will undoubtedly contribute to the rational design of new molecules with tailored functionalities.

Conclusion and Future Research Perspectives

Current Challenges and Knowledge Gaps in 3-(3-Methylphenoxy)aniline Research

The primary challenge in the field is the significant lack of dedicated research specifically on the this compound isomer. Much of the available information is inferred from studies on related phenoxyanilines or other aniline (B41778) derivatives. This scarcity of focused research presents several knowledge gaps:

Optimized Synthesis: While general methods for synthesizing diaryl ether amines exist, there is a lack of studies focused on optimizing the synthesis of this compound for yield, purity, and environmental impact (green chemistry).

Physicochemical Properties: Comprehensive data on its physical, chemical, and electronic properties are not readily available. Detailed characterization is crucial for predicting its behavior in various applications.

Structure-Property Relationships: The influence of the meta-position of both the methyl and phenoxy groups on the molecule's properties, such as the basicity of the amine, polymerizability, and biological activity, is not well understood compared to other isomers.

Biological and Toxicological Profile: There is an absence of in-depth studies on its biological activity, cytotoxicity, and environmental fate, which is a major barrier to its potential use in pharmaceuticals or agrochemicals.

Emerging Synthetic Strategies for Aryl Ether Amines

The synthesis of aryl ether amines like this compound involves the formation of a crucial carbon-oxygen ether linkage. Traditional methods are being supplemented and replaced by more efficient and versatile modern strategies.

The most common classical route involves the reduction of a nitro precursor. For instance, 1-nitro-3-(3-methylphenoxy)benzene can be reduced to the target aniline using various reducing agents, such as catalytic hydrogenation with Raney Nickel or using iron powder in an acidic medium. prepchem.comprepchem.comchemicalbook.com Another established method is the Ullmann condensation, which typically involves the copper-catalyzed reaction of an aryl halide and a phenol (B47542). chemicalbook.com

Emerging strategies offer milder conditions, higher yields, and broader functional group tolerance. These include advanced palladium or copper-catalyzed cross-coupling reactions and, more recently, transition-metal-free approaches that enhance the sustainability of the synthesis.

| Synthetic Strategy | Typical Reactants | Key Reagents/Catalysts | Advantages | Challenges |

|---|---|---|---|---|

| Nitro Group Reduction | 1-nitro-3-(3-methylphenoxy)benzene | H₂, Pd/C, Raney Ni; or Fe/HCl | High yield, reliable | Requires synthesis of the nitro precursor |

| Ullmann Condensation | 3-bromonitrobenzene & m-cresol (B1676322) OR 3-bromoaniline (B18343) & m-cresol | Cu catalyst, base (e.g., K₂CO₃), high temperature | Well-established for C-O bond formation | Harsh reaction conditions, catalyst residue |

| Buchwald-Hartwig Amination | 3-bromophenoxy-3-methylbenzene & ammonia (B1221849) source | Pd catalyst, specialized ligands | High efficiency, broad substrate scope | Expensive catalyst and ligands |

| Transition-Metal-Free C-O Coupling | Aryl ammonium (B1175870) salt & alcohol/phenol | Strong base (e.g., KOtBu) | Avoids metal contamination, mild conditions | Substrate scope can be limited |

Potential for Novel Derivatizations and Advanced Material Applications

The bifunctional nature of this compound provides extensive opportunities for derivatization, leading to a wide range of advanced materials.

The primary amine group is a versatile handle for chemical modification. One of the most promising applications is in the field of conducting polymers. echemi.com Like aniline itself, this compound can be chemically or electrochemically polymerized to form a substituted polyaniline. The bulky 3-methylphenoxy side group would likely enhance the polymer's solubility in common organic solvents, improving its processability for applications in:

Chemical Sensors: The polymer's conductivity could change upon exposure to specific analytes.

Anti-Corrosion Coatings: Polyaniline-based coatings are known for their ability to passivate metal surfaces.

Organic Electronics: As a semiconducting material for use in organic light-emitting diodes (OLEDs) or transistors. beilstein-journals.org

Studies on copolymers of aniline with other monomers like 3-methyl thiophene (B33073) have shown that monomer concentration can significantly affect the resulting material's conductivity and thermal stability. researchgate.net This suggests that copolymerizing this compound could be a powerful strategy to fine-tune material properties.

Beyond polymers, the amine group allows for its use as a building block in the synthesis of:

High-Performance Polymers: As a monomer for polyamides and polyurethanes, where the diaryl ether moiety can impart thermal stability and chemical resistance.

Pharmaceuticals and Agrochemicals: The aniline scaffold is a common feature in many biologically active molecules. echemi.comknowde.com

Azo Dyes: Through diazotization of the amine group followed by coupling with other aromatic compounds.

Integration of Advanced Computational and Spectroscopic Techniques for Deeper Insights

A thorough characterization of this compound is essential for understanding its properties and reactivity. This is achieved through a synergistic combination of spectroscopic analysis and computational modeling.

Spectroscopic Characterization: Standard techniques provide an empirical fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR): ¹H NMR would confirm the presence of aromatic protons on both rings, the distinct singlet of the methyl group, and the amine protons. ¹³C NMR would provide signals for each unique carbon atom in the structure.

Infrared Spectroscopy (FT-IR): This would show characteristic absorption bands for N-H stretching of the amine group (typically 3300-3500 cm⁻¹), C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹), and aromatic C-H bonds. chemicalbook.com

Mass Spectrometry (MS): This technique confirms the molecular weight (monoisotopic mass: 199.0997 g/mol ) and can reveal fragmentation patterns useful for structural elucidation. epa.govuni.lu

| Technique | Expected Observation for this compound |

|---|---|

| FT-IR | ~3400 cm⁻¹ (N-H stretch), ~3030 cm⁻¹ (Aromatic C-H stretch), ~1240 cm⁻¹ (Aryl C-O stretch), ~1600 cm⁻¹ (C=C ring stretch) |

| ¹H NMR | ~6.5-7.5 ppm (multiplets, aromatic H), ~3.6 ppm (broad singlet, NH₂), ~2.3 ppm (singlet, CH₃) |

| ¹³C NMR | ~158 ppm (C-OAr), ~148 ppm (C-NH₂), ~110-130 ppm (aromatic CH), ~21 ppm (CH₃) |

| Mass Spec (EI) | Molecular ion peak [M]⁺ at m/z = 199 |

Advanced Computational Integration: Computational chemistry provides insights that are difficult or impossible to obtain experimentally. Methods like Density Functional Theory (DFT) can be used to:

Predict Molecular Properties: Calculate the optimized 3D geometry, dipole moment, and electronic properties such as the HOMO-LUMO energy gap.

Simulate Spectra: Generate theoretical IR and NMR spectra to aid in the interpretation of experimental data.

Investigate Reaction Mechanisms: As demonstrated in studies on the reaction of 4-methyl aniline with hydroxyl radicals, computational methods can map potential energy surfaces, identify transition states, and calculate reaction rate coefficients. mdpi.com Such studies could be applied to understand the polymerization mechanism of this compound or its degradation pathways in biological or environmental systems.

The integration of these computational tools with empirical spectroscopic data provides a powerful approach to close the existing knowledge gaps and accelerate the discovery of novel applications for this compound and its derivatives.

Q & A

Q. What are the standard protocols for synthesizing 3-(3-Methylphenoxy)aniline?

Synthesis typically involves coupling reactions such as Ullmann or Buchwald-Hartwig amination. For example, palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos in solvents such as toluene or THF under reflux (80–110°C) are used. Reaction times vary (12–24 hours), and intermediates like 3-methylphenol and 3-nitroanisole may be employed. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures product isolation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Purity : High-performance liquid chromatography (HPLC) with a C18 column and mobile phase (e.g., acetonitrile/water, 70:30 v/v) at 254 nm. Purity thresholds >97% are common .

- Structural Confirmation : Nuclear magnetic resonance (NMR; ¹H/¹³C) for functional group analysis (e.g., aromatic protons at δ 6.8–7.2 ppm). Mass spectrometry (EI-MS or ESI-MS) confirms molecular weight (theoretical: 199.25 g/mol). Fourier-transform infrared spectroscopy (FTIR) identifies N-H stretches (~3400 cm⁻¹) and ether linkages (C-O-C, ~1250 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Storage : Airtight containers in cool, dry conditions (20–25°C) away from oxidizers and moisture. Stability testing under accelerated conditions (40°C/75% RH) is recommended for long-term storage .

- Emergency Measures : Immediate eye rinsing with saline solution and skin decontamination using soap/water. Spill management with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers design experiments to assess the thermal stability of this compound in polymer matrices?

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to determine decomposition temperatures (Td). Compare with structurally similar compounds (e.g., 4-Fluoro-3-(trifluoromethyl)aniline, Td ~200°C) .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., glass transition, Tg) in copolymer formulations. Optimize annealing temperatures based on results .

Q. How to resolve contradictions in reported solubility data for this compound across solvents?

Conduct systematic solubility studies:

- Solvent Screening : Test polar (DMSO, ethanol) and non-polar (toluene, hexane) solvents at 25°C and 50°C.

- Quantification : Use UV-Vis spectroscopy (λmax ~280 nm) to measure saturation concentrations. Document solvent purity and humidity levels, as hygroscopic solvents (e.g., DMF) may alter results .

Q. What methodologies are effective for incorporating this compound into electroluminescent materials?

- Copolymer Synthesis : Suzuki-Miyaura cross-coupling with fluorene or carbazole monomers. Use Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/water (3:1) at 80°C for 24 hours .

- Device Fabrication : Spin-coat polymer blends onto ITO substrates. Test electroluminescence efficiency using PLED (polymer light-emitting diode) architectures with Ca/Al cathodes. Compare luminance vs. voltage curves with control materials .

Q. How to analyze degradation pathways of this compound under oxidative conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.